N-(benzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide
Description
Chemical Structure and Properties The compound N-(benzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide (CAS: 942009-14-5) features a central acetamide core substituted with a benzo[d]thiazole moiety, a 4-(ethylsulfonyl)phenyl group, and a pyridin-2-ylmethyl group. Its molecular formula is C₁₇H₁₆N₂O₃S₂, with a molecular weight of 360.5 g/mol .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-2-31(28,29)19-12-10-17(11-13-19)15-22(27)26(16-18-7-5-6-14-24-18)23-25-20-8-3-4-9-21(20)30-23/h3-14H,2,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACHEHNEGALOSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the ethylsulfonyl group: This step involves sulfonation of the phenyl ring using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the pyridin-2-ylmethyl group: This can be done via a nucleophilic substitution reaction where the pyridin-2-ylmethyl halide reacts with the amine group of the benzo[d]thiazole derivative.
Formation of the acetamide linkage: The final step involves acylation of the amine with acetic anhydride or an acyl chloride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases such as cancer, due to its ability to inhibit certain biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]thiazole ring can intercalate with DNA, while the ethylsulfonyl group can form hydrogen bonds with amino acid residues in proteins. The pyridin-2-ylmethyl group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamide Core
Benzo[d]thiazole Derivatives with Alkyl/Aryl Substituents
- Compound 21: 2-(4-(Prop-2-yn-1-yloxy)phenyl)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide Substituents: Prop-2-yn-1-yloxy (propargyloxy) and trifluoromethyl groups. Synthesis: Microwave-assisted coupling, 61% yield.
Compound 22 : N-(6-methoxybenzo[d]thiazol-2-yl)-2-(4-(prop-2-yn-1-yloxy)phenyl)acetamide
Sulfonyl-Containing Acetamide Derivatives
Compounds 47–50 : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(aryl)acetamides
- Substituents: Piperazinyl-sulfonyl groups linked to benzo[d]thiazole.
- Activity: Antimicrobial and antifungal (e.g., Compound 47: Gram-positive bacteria; Compound 49: fungi).
- Key Difference: The piperazine linker in these compounds may enhance solubility but reduce CNS penetration compared to the pyridinylmethyl group in the target compound .
4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b)
Anti-Inflammatory and Analgesic Agents
- 2-(Benzo[d]thiazol-2-ylthio)-N-(indolin-3-ylidene)acetohydrazide Derivatives (5d, 5e)
Anticancer Derivatives
- N-(6-Methylbenzo[d]thiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxopyrimidoindol-2-yl)sulfanyl)acetamide Substituents: Nitrophenyl-pyrimidoindole and methylbenzothiazole.
Physicochemical and Structural Analysis
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 422.5 g/mol. The compound features a benzothiazole moiety, an ethylsulfonyl group, and a pyridine-derived substituent, which contribute to its diverse biological activities.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds containing thiazole and sulfonamide groups exhibit notable antibacterial properties. For example, derivatives of this compound have been tested against various bacterial strains, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria.
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 8 | 10 |
| S. aureus | 7.5 | 9 |
| B. subtilis | 7 | 8 |
| S. epidermidis | 6 | 7 |
This table summarizes the antimicrobial efficacy of related thiazole compounds, indicating that modifications in structure can enhance activity against specific bacterial strains .
2. Anticancer Activity
The anticancer potential of thiazole derivatives has been explored extensively. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance, compounds similar to this compound have demonstrated IC50 values below those of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
3. Enzyme Inhibition
Another significant aspect of this compound is its ability to inhibit key enzymes involved in disease pathways. For example, studies have indicated that benzothiazole derivatives can inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The best-performing compounds showed IC50 values as low as 2.7 µM, suggesting strong inhibitory activity that could lead to therapeutic applications in neurodegenerative diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study synthesized several thiazole derivatives and evaluated their antibacterial activity against common pathogens. The results indicated that modifications to the ethylsulfonyl group significantly enhanced the antibacterial properties compared to non-sulfonated analogues .
Case Study 2: Anticancer Screening
In a comparative study involving various thiazole derivatives, this compound was found to exhibit superior cytotoxicity against MCF-7 breast cancer cells compared to traditional chemotherapeutics. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-(benzo[d]thiazol-2-yl)acetamide derivatives, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling 2-aminobenzothiazole derivatives with substituted acetic acid derivatives. For example, intermediates like 2-chloro-N-(4-phenylthiazol-2-yl)acetamide are synthesized via N-acylation using ethyl chloroacetate in tetrahydrofuran (THF) with sodium dispersion as a base . Optimization includes solvent selection (e.g., dichloromethane or THF), catalysts (e.g., DMAP), and ultrasonication to enhance reaction efficiency . Characterization via NMR, IR, and elemental analysis validates structural integrity .
Q. How does the presence of electron-withdrawing groups (e.g., ethylsulfonyl) influence the biological activity of acetamide derivatives?
- Methodology : Substituents like ethylsulfonyl enhance lipophilicity (logP), facilitating membrane penetration. Studies on chloroacetamide derivatives show that electron-withdrawing groups (e.g., –NO₂, –SO₂R) at the para position improve antimicrobial activity by altering charge distribution and binding affinity . For instance, derivatives with sulfonamide groups exhibit lower MIC values (13–27 µmol/L) against S. aureus and E. coli due to enhanced target interaction .
Q. What analytical techniques are critical for characterizing N-(benzo[d]thiazol-2-yl)acetamide derivatives?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and stereochemistry .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, S=O at ~1150 cm⁻¹) .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
- Elemental Analysis : Validates purity by comparing calculated vs. experimental C, H, N, and S content .
Advanced Research Questions
Q. How can molecular docking studies elucidate the binding interactions of N-(benzo[d]thiazol-2-yl)acetamide derivatives with biological targets?
- Methodology : Docking tools (e.g., AutoDock Vina) model interactions with enzymes like Src kinase or Aurora kinases. For example, KX2-391, a related compound, inhibits Src by binding to its substrate site via π-π stacking with the benzothiazole ring and hydrogen bonding with the acetamide carbonyl . Advanced studies incorporate molecular dynamics simulations to assess binding stability under physiological conditions .
Q. What strategies resolve contradictions in biological activity data across structurally similar acetamide derivatives?
- Methodology :
- Comparative SAR Analysis : Evaluate substituent effects (e.g., ethylsulfonyl vs. morpholinoethoxy) on activity. For instance, replacing pyridine with thiazole in KX2-391 analogs reduces kinase inhibition, highlighting the role of heterocyclic rings in target selectivity .
- LogP/ADMET Profiling : Correlate lipophilicity (logP) with cellular uptake. Derivatives with logP >3.5 show better membrane permeability but may suffer from solubility issues .
- In Vitro-In Vivo Correlation (IVIVC) : Use pharmacokinetic models to reconcile discrepancies between enzyme inhibition assays and animal efficacy studies .
Q. How can pharmacokinetic properties (e.g., metabolic stability) of ethylsulfonyl-containing acetamides be optimized?
- Methodology :
- Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., sulfone reduction or CYP450-mediated degradation) .
- Prodrug Design : Mask polar groups (e.g., ethylsulfonyl) with ester linkages to enhance oral bioavailability .
- Caco-2 Permeability Assays : Assess intestinal absorption and efflux transporter interactions (e.g., P-gp) .
Q. What cross-disciplinary approaches integrate computational and experimental data for lead optimization?
- Methodology :
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like topological polar surface area (TPSA) and H-bond acceptors to predict activity .
- Fragment-Based Drug Design : Combine X-ray crystallography of target-ligand complexes with virtual screening to prioritize analogs .
- Machine Learning : Train algorithms on datasets of benzothiazole acetamides to predict toxicity and selectivity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
